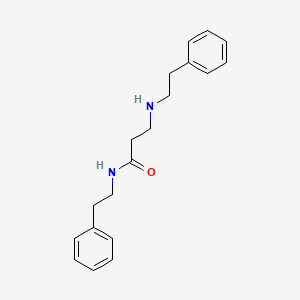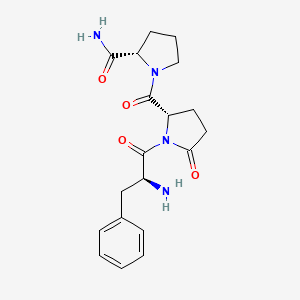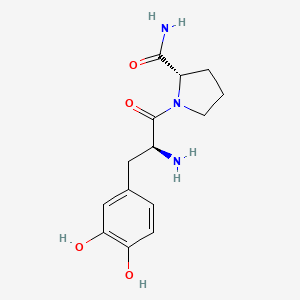![molecular formula C22H30N6O4S2 B14475357 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate CAS No. 71873-55-7](/img/structure/B14475357.png)
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate is a complex organic compound with a unique structure that includes a thiadiazole ring, an azo group, and a quaternary ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with an aniline derivative. This step involves the reaction of the diazonium salt of the aniline derivative with the thiadiazole compound.
Quaternization: The final step involves the quaternization of the resulting compound with trimethylamine to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the azo group.
Reduction: Amine derivatives.
Substitution: Substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The quaternary ammonium ion can interact with cell membranes, potentially disrupting their function. The thiadiazole ring may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium chloride
- 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium bromide
Uniqueness
The uniqueness of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, azo group, and quaternary ammonium ion in a single molecule makes it distinct from other similar compounds.
Propiedades
Número CAS |
71873-55-7 |
|---|---|
Fórmula molecular |
C22H30N6O4S2 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C22H29N6S.H2O4S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5(2,3)4/h7-13,16H,6,14-15H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
HSZFDMQDZKAMSW-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


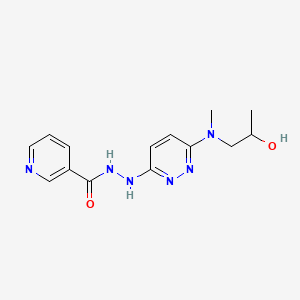
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
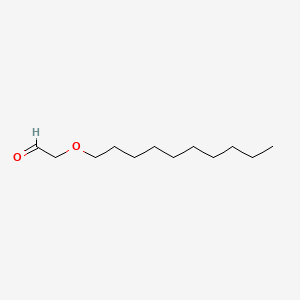
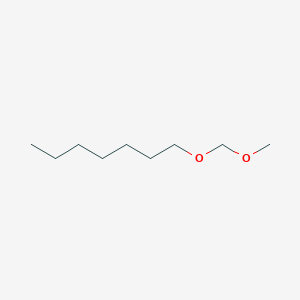
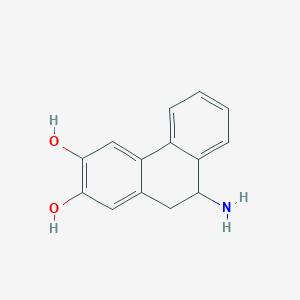
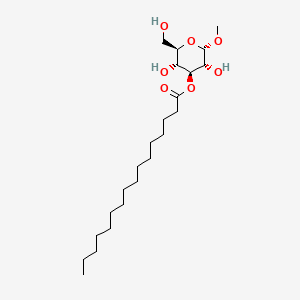
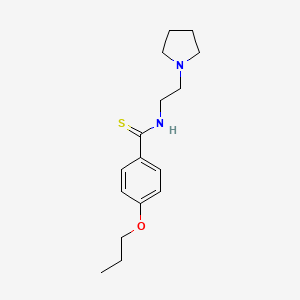
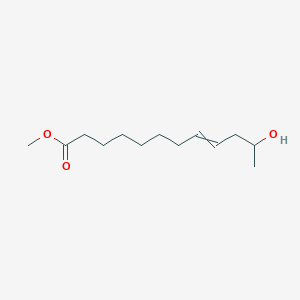
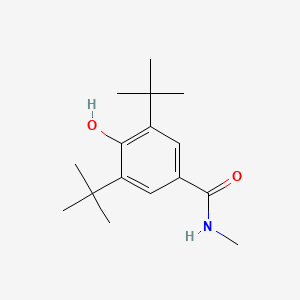
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
